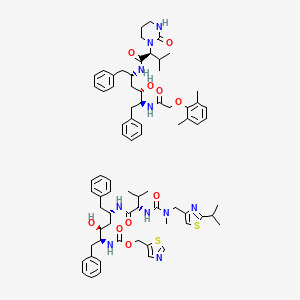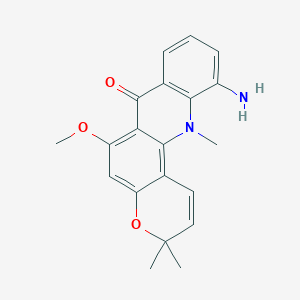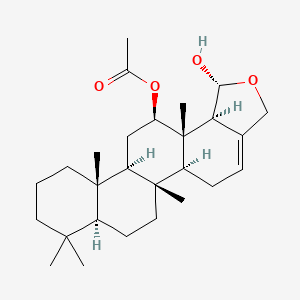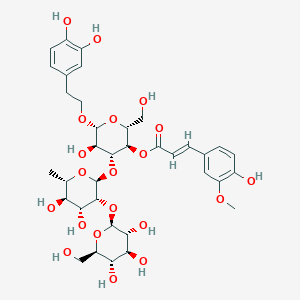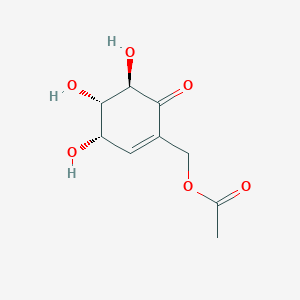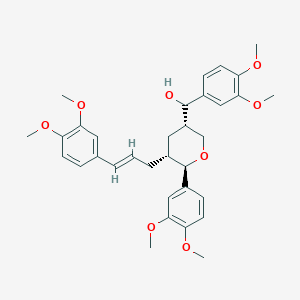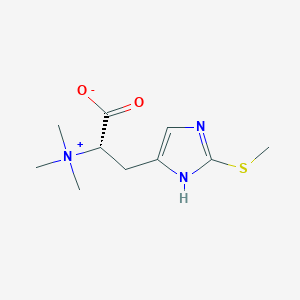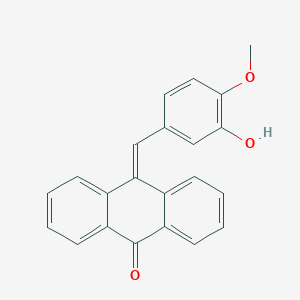![molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4](/img/structure/B1246283.png)
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Übersicht
Beschreibung
“3,9-dihydroxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H8O4 . It has an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da .
Synthesis Analysis
A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
Molecular Structure Analysis
The systematic name for this compound is 3,9-Dihydroxy-6H-benzo[c]chromen-6-one . The SMILES string representation is O=C2Oc1cc(O)ccc1c3c2ccc(O)c3 .
Chemical Reactions Analysis
The de novo ring-forming key step in the synthesis of this compound is based on a highly regioselective intermolecular Diels–Alder cycloaddition .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.3±43.0 °C at 760 mmHg, and a flash point of 213.5±21.7 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase II Inhibitors
- Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” derivatives have been evaluated as potential Phosphodiesterase II inhibitors . These compounds are the main bioavailable metabolites of ellagic acid (EA), which has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
- Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . The biological activities of these derivatives were then evaluated .
- Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM . It also exhibited comparable activity to that of BAY 60-7550 in in vitro cell level studies .
Synthesis of Substituted 6H-benzo[c]chromenes
- Application : A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed .
- Methods : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
- Results : The final products were obtained in good yields (up to 94% over two steps) .
Fluorescent Sensors for Iron (III)
- Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .
Cognitive Enhancer
- Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases .
- Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized .
- Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Gut Microbiota Metabolites
- Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, are gut microbiota metabolites produced from the natural polyphenolic antioxidants ellagic acid and ellagitannins . They are better absorbed in humans and display biological activities that suggest that they are responsible for the health effects observed after consuming ellagitannin-containing foods .
Analytical Reference Standard
- Application : Alternariol, a compound similar to “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, may be used as an analytical reference standard for the determination of the analyte in fruits, vegetables, and cereals .
Antioxidant
- Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have a wide range of pharmacological activities, such as antioxidation .
Antitumor
- Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to have antitumor properties .
Anti-inflammatory
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,9-dihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGSXHQNUPZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dihydroxy-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



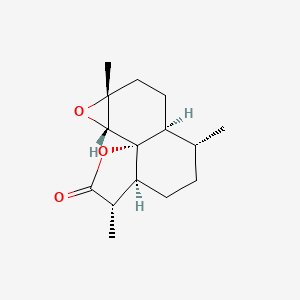
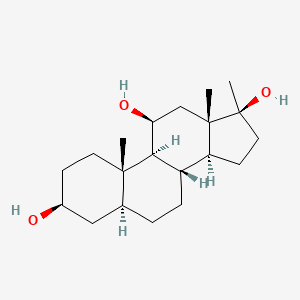
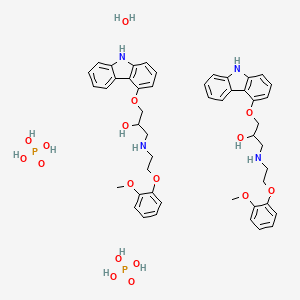
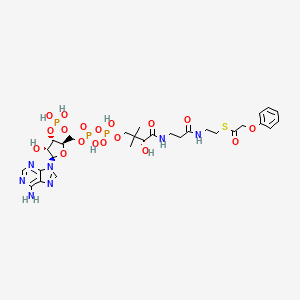
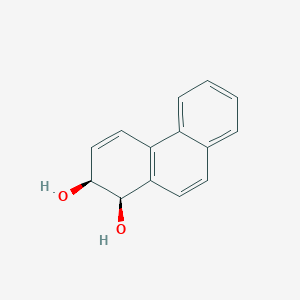
![6-Phenyl-7-hexanoyloxypyrrolo[2,1-d][1,5]benzothiazepine](/img/structure/B1246206.png)
